4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial is an organic compound with a complex structure characterized by multiple functional groups, including alkyne, alkene, and carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions. The reaction conditions often require the presence of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The alkyne and alkene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial exerts its effects involves interactions with various molecular targets. The compound’s multiple functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-en-2,6-diynedial
- 3-(3-oxoprop-1-yn-1-yl)-4,5-dihydroxyhex-2-ene-1,6-diynedial
Uniqueness
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
823813-83-8 |
---|---|
Molekularformel |
C14H4O4 |
Molekulargewicht |
236.18 g/mol |
IUPAC-Name |
4,5-bis(3-oxoprop-1-ynyl)oct-4-en-2,6-diynedial |
InChI |
InChI=1S/C14H4O4/c15-9-1-5-13(6-2-10-16)14(7-3-11-17)8-4-12-18/h9-12H |
InChI-Schlüssel |
IXUZKLCLNWMKFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C#CC(=C(C#CC=O)C#CC=O)C#CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.